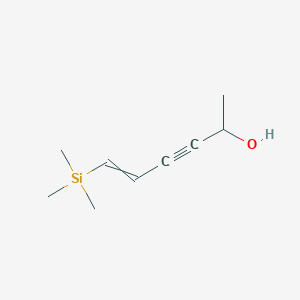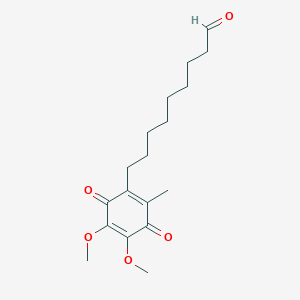
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-YL)nonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal is a synthetic organic compound characterized by its unique chemical structure. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
Vorbereitungsmethoden
The synthesis of 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal involves several steps. One common method includes the use of N-bromosuccinimide in acetonitrile, followed by extraction with dichloromethane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methoxy and dioxocyclohexa-dienyl groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is an important intermediate for the design of anticancer prodrugs and fluorescence probes that respond to specific enzymes overexpressed in cancer cells
Wirkmechanismus
The mechanism of action of 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal involves its interaction with molecular targets and pathways within cells. It is known to respond to DT-diaphorase, an enzyme overexpressed in some cancer cells . This interaction can lead to the activation of prodrugs or the generation of fluorescence signals, making it useful in both therapeutic and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal include other derivatives of dioxocyclohexa-dienyl groups. For example, 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate is a closely related compound with similar chemical properties . The uniqueness of this compound lies in its specific structure and the resulting applications in scientific research.
Eigenschaften
CAS-Nummer |
132080-64-9 |
|---|---|
Molekularformel |
C18H26O5 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
9-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)nonanal |
InChI |
InChI=1S/C18H26O5/c1-13-14(11-9-7-5-4-6-8-10-12-19)16(21)18(23-3)17(22-2)15(13)20/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
XROBGVIDTINBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)

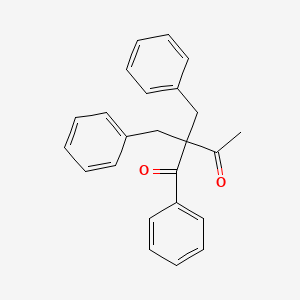
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)



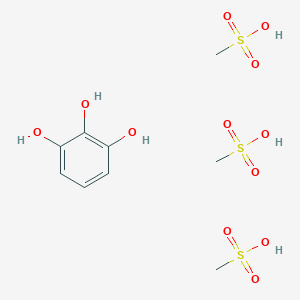
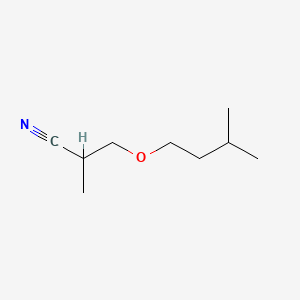
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)

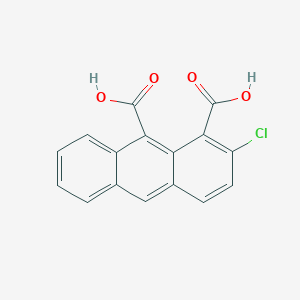
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
